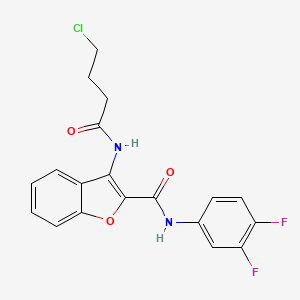

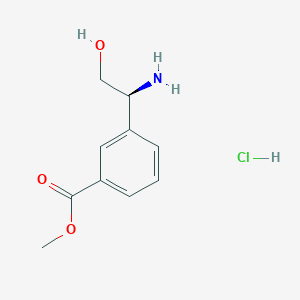

![molecular formula C16H13Cl2N3OS B3007251 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone CAS No. 2034514-43-5](/img/structure/B3007251.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

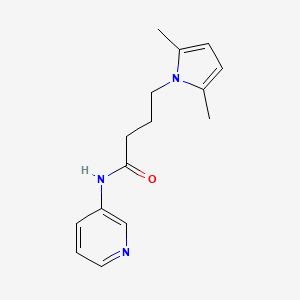

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone is a complex organic molecule that contains a benzo[d]imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .

Scientific Research Applications

Antimicrobial Activity

The imidazole ring is a prominent feature in many compounds with antimicrobial properties. The presence of the benzimidazole moiety in this compound suggests potential for use as an antimicrobial agent. Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . This could make the compound a candidate for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance.

Anticancer Therapeutics

Compounds containing the imidazole ring have been synthesized and evaluated for their antitumor potential against various cancer cell lines . The structural features of this compound, including the benzimidazole and thiophene rings, may interact with biological targets in cancer cells, potentially inhibiting growth or inducing apoptosis.

Metal-Organic Frameworks (MOFs)

The benzimidazole group can act as a linker in the synthesis of MOFs due to its ability to coordinate with metal ions . MOFs have applications in gas storage, separation, and catalysis. The specific structure of this compound could lead to MOFs with unique properties, such as high selectivity for CO2 capture.

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring is a versatile scaffold in drug discovery and has been used in the design of SARMs . This compound could be investigated for its potential as a SARM, providing a therapeutic benefit in conditions like muscle wasting and osteoporosis.

Enzyme Inhibition

Benzimidazole derivatives are known to inhibit various enzymes, which is crucial in the treatment of diseases like hypertension and neurodegenerative disorders . This compound could be explored for its enzyme inhibitory activity, leading to potential applications in drug development for these conditions.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is a highly soluble compound, which suggests it could have good bioavailability .

Result of Action

Some imidazole derivatives have been found to exhibit antiproliferative activity, suggesting they may inhibit cell growth or division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests it may be more effective in aqueous environments . .

properties

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,5-dichlorothiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3OS/c17-14-7-11(15(18)23-14)16(22)20-6-5-10(8-20)21-9-19-12-3-1-2-4-13(12)21/h1-4,7,9-10H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNYUANDAFPNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)